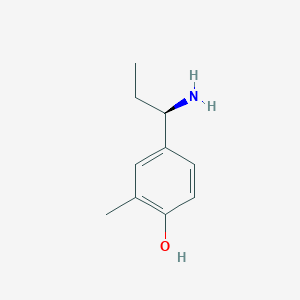
(R)-4-(1-Aminopropyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Aminopropyl)-2-methylphenol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminopropyl)-2-methylphenol typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method includes the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-4-(1-Aminopropyl)-2-methylphenol may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminopropyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(1-Aminopropyl)-2-methylphenol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.
Medicine
In medicine, ®-4-(1-Aminopropyl)-2-methylphenol is explored for its potential therapeutic effects. It is investigated for its role in treating neurological disorders due to its ability to modulate neurotransmitter activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure drugs.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminopropyl)-2-methylphenol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-6-methoxyphenol: Similar in structure but with a methoxy group instead of a methyl group.
4-(1-Aminopropyl)-2-ethylphenol: Similar but with an ethyl group instead of a methyl group.
Uniqueness
®-4-(1-Aminopropyl)-2-methylphenol is unique due to its specific stereochemistry and the presence of a methyl group on the phenol ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-[(1R)-1-aminopropyl]-2-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-9(11)8-4-5-10(12)7(2)6-8/h4-6,9,12H,3,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
LMAOVIGTBVKDKO-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)O)C)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















